molecular formula C14H28NP B115182 Cyanomethylenetributylphosphorane CAS No. 157141-27-0

Cyanomethylenetributylphosphorane

Cat. No. B115182
Key on ui cas rn: 157141-27-0
M. Wt: 241.35 g/mol
InChI Key: OZMLUMPWPFZWTP-UHFFFAOYSA-N
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Patent
US08524767B2

Procedure details

2-(2-Bromo-4-nitrophenyl)-2-methylpropane-1,3-diol (0.145 g, 0.500 mmol) was dissolved in 2.5 mL of anhydrous benzene. Cyanomethylenetributylphosphorane (CMBP) (0.181 g, 0.750 mmol) was then added and the solution was allowed to stir at room temperature for 72 hours. The mixture was evaporated to dryness and then re-dissolved in 4 mL of EtOH. Tin(II) chloride dihydrate (0.564 g, 2.50 mmol) was then added and the resulting solution was heated at 70° C. for 1 hour. The mixture was cooled to room temperature and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture was then extracted three times with ethyl acetate. The combined ethyl acetate extracts were evaporated to dryness and purified by preparative LC/MS to yield 3-bromo-4-(3-methyloxetan-3-yl)aniline as a pale yellow oil (0.032 g, 32%) NMR (400 MHz, CD3CN) δ 7.13 (dd, J=0.7, 1.8 Hz, 1H), 6.94-6.88 (m, 2H), 6.75 (br s, 2H), 4.98 (d, J=5.6 Hz, 2H), 4.51 (d, J=6.1 Hz, 2H), 1.74 (s, 3H). ESI-MS m/z calc. 241.0, found; 242.1 (M+1)+ Retention time 0.53 minutes.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step Two
Quantity
0.564 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]([CH3:16])([CH2:14][OH:15])[CH2:12]O.C(C=P(CCCC)(CCCC)CCCC)#N.O.O.[Sn](Cl)Cl>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[C:11]1([CH3:16])[CH2:14][O:15][CH2:12]1)[NH2:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)(CO)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.181 g
Type
reactant
Smiles
C(#N)C=P(CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0.564 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in 4 mL of EtOH
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by preparative LC/MS

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1C1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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